4-(2-Thienyl)benzaldehyde

Overview

Description

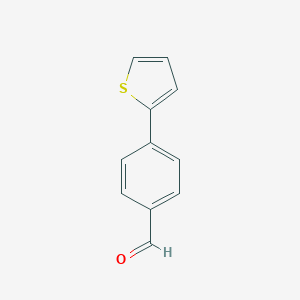

4-(2-Thienyl)benzaldehyde is an organic compound with the molecular formula C11H8OS. It consists of a benzaldehyde moiety substituted with a thienyl group at the fourth position. This compound is known for its aromatic properties and is used in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Thienyl)benzaldehyde can be synthesized through several methods, including:

Vilsmeier-Haack Reaction: This method involves the reaction of 2-thiophenecarboxaldehyde with N,N-dimethylformamide and phosphorus oxychloride to form the desired product.

Friedel-Crafts Acylation: Another method involves the acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Thienyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: 4-(2-Thienyl)benzoic acid.

Reduction: 4-(2-Thienyl)benzyl alcohol.

Substitution: 4-(2-Thienyl)-2-chlorobenzaldehyde.

Scientific Research Applications

Organic Synthesis

Aldehyde Reactivity

4-(2-Thienyl)benzaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including:

- Condensation Reactions : It participates in aldol reactions to form larger carbon skeletons. For instance, a study reported the synthesis of thienyl chalcones through aldol adduct elimination using iron oxide nanoparticles as catalysts .

- Formation of Thienyl Derivatives : The compound can be used to synthesize thienyl derivatives that have potential applications in pharmaceuticals and agrochemicals.

Materials Science

Luminescent Materials

Research has highlighted the use of this compound in developing luminescent materials. For example, it has been incorporated into mechanochromic luminescent systems, which change color upon mechanical stress . These materials are useful in sensors and smart coatings.

Semiconducting Polymers

The compound is also utilized in the fabrication of thiophene-based semiconducting polymers. Its incorporation enhances the electronic properties of these materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Medicinal Chemistry

Antioxidant Properties

Recent studies have investigated the antioxidant properties of derivatives derived from this compound. These derivatives exhibit significant radical scavenging activity, suggesting potential therapeutic applications in combating oxidative stress-related diseases .

Pharmaceutical Applications

The compound's structural features make it a candidate for developing new pharmaceuticals. Its derivatives have been explored for their potential anti-inflammatory and anticancer activities, showcasing the importance of thienyl compounds in drug discovery.

- Thienyl Chalcones Synthesis : A study demonstrated the efficient synthesis of thienyl chalcones from this compound using iron oxide nanoparticles as catalysts. This method highlights the compound's utility in producing complex organic molecules rapidly .

- Antioxidant Activity Investigation : Research on novel derivatives of this compound revealed significant antioxidant effects, indicating potential therapeutic uses against oxidative stress-related conditions .

- Mechanochromic Luminescence : The incorporation of this compound into luminescent materials showcased its application in developing advanced materials that respond to mechanical stimuli .

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)benzaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

4-(2-Furyl)benzaldehyde: Similar structure but with a furan ring instead of a thienyl ring.

4-(2-Pyridyl)benzaldehyde: Contains a pyridine ring instead of a thienyl ring.

4-(2-Thiazolyl)benzaldehyde: Features a thiazole ring in place of the thienyl ring.

Uniqueness

4-(2-Thienyl)benzaldehyde is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical syntheses and applications where other similar compounds may not be as effective .

Biological Activity

4-(2-Thienyl)benzaldehyde, also known as 2-thienyl-4-benzaldehyde, is an organic compound with the molecular formula . This compound features a thienyl group attached to a benzaldehyde moiety, which contributes to its diverse biological activities. The thienyl group is known for imparting various pharmacological properties, making compounds containing this structure of significant interest in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. For instance, research indicates that compounds containing thiophene structures exhibit significant cytotoxic effects against various cancer cell lines. In particular, cytotoxicity assays have shown that certain derivatives of this compound can inhibit the growth of Hep-G2 liver cancer cells, with IC50 values indicating effective concentrations for inducing cell death.

- Case Study : In a study evaluating the cytotoxicity of several thienyl derivatives, compounds derived from this compound demonstrated potent activity against Hep-G2 cells. The most effective compounds showed IC50 values significantly lower than 20 µg/mL, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and necrosis in cancer cells. For example:

- Apoptosis Induction : Compounds derived from this compound have been shown to induce apoptosis in HCT-116 colon cancer cells. The percentage of apoptotic cells increased significantly upon treatment with these compounds, suggesting that they activate intrinsic apoptotic pathways .

- Necrosis Induction : Some derivatives also lead to necrotic cell death, further demonstrating their multifaceted mechanisms of action against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. Compounds containing thiophene rings are known to possess inhibitory effects against various bacterial strains.

- Table: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Organisms | Activity Level |

|---|---|---|

| This compound | Escherichia coli | Moderate |

| Staphylococcus aureus | High | |

| Candida albicans | Low |

This table summarizes findings from studies where thiophene-containing compounds were tested against common pathogens. The results indicate varying levels of effectiveness, with some derivatives showing promising antibacterial properties .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound and its derivatives have been investigated for other biological activities:

- Anti-inflammatory Effects : Certain studies suggest that thiophene derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Enzyme Inhibition : Compounds derived from this structure have also shown promise as inhibitors of key enzymes involved in disease processes, such as tyrosine kinases associated with cancer proliferation .

Properties

IUPAC Name |

4-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECDQUOWFRTJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353042 | |

| Record name | 4-(2-thienyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107834-03-7 | |

| Record name | 4-(2-thienyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(thiophen-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the role of 4-(2-Thienyl)benzaldehyde in the synthesis of pyrazolo[3,4-b]pyridine derivatives?

A1: In the provided research [], this compound acts as a reactant in a condensation reaction with a previously synthesized pyrazolo[3,4-b]pyridine derivative (compound 21 in the paper). This condensation results in the formation of a new pyrazolo[3,4-b]pyridine derivative (compound 23) with an extended structure incorporating the this compound moiety. This highlights the potential of this compound as a building block in synthesizing complex heterocyclic compounds with potential biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.